molecular formula C18H15Br2NO3 B8174293 1-(4'-Phthalimidobutoxy)3,5-dibromobenzene

1-(4'-Phthalimidobutoxy)3,5-dibromobenzene

Cat. No.: B8174293
M. Wt: 453.1 g/mol
InChI Key: QRUPFRDIUNLAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4’-Phthalimidobutoxy)3,5-dibromobenzene is an organic compound that features a phthalimide group attached to a butoxy chain, which is further connected to a dibromobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Phthalimidobutoxy)3,5-dibromobenzene typically involves multiple steps:

    Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with 4-aminobutanol to form 4-phthalimidobutanol.

    Etherification: The next step is the etherification of 4-phthalimidobutanol with 3,5-dibromophenol under basic conditions to yield the final product.

The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Phthalimidobutoxy)3,5-dibromobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the phthalimide group.

    Hydrolysis: The phthalimide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents such as DMF or DMSO.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Hydrolysis Products: The primary product is 4-aminobutanol, along with phthalic acid derivatives.

Scientific Research Applications

1-(4’-Phthalimidobutoxy)3,5-dibromobenzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 1-(4’-Phthalimidobutoxy)3,5-dibromobenzene depends on its application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Protein-Ligand Interactions: It can form non-covalent interactions with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4’-Phthalimidobutoxy)3,5-dichlorobenzene: Similar structure but with chlorine atoms instead of bromine.

    1-(4’-Phthalimidobutoxy)3,5-difluorobenzene: Fluorine atoms replace the bromine atoms, leading to different reactivity and properties.

Uniqueness

1-(4’-Phthalimidobutoxy)3,5-dibromobenzene is unique due to the presence of bromine atoms, which confer distinct reactivity patterns compared to its chloro- and fluoro- analogs. The bromine atoms make the compound more reactive towards nucleophilic substitution, which can be advantageous in synthetic applications.

Properties

IUPAC Name

2-[4-(3,5-dibromophenoxy)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2NO3/c19-12-9-13(20)11-14(10-12)24-8-4-3-7-21-17(22)15-5-1-2-6-16(15)18(21)23/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPFRDIUNLAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,5-dibromophenol (970 mg, 3.85 mmol) was recrystallized from hexanes. After removal of solvent, N-(4-bromobutyl)phthalimide (1.38 g, 4.89 mmol), K2CO3 (1.88 g, 13.6 mmol), 18-crown-6 (53 mg, 0.20 mmol), and acetone (20 mL) were added. This was refluxed for 1 hour, and then poured into 100 mL of water. The aqueous layer was extracted with dichloromethane (4×30 mL). The organic layers were combined, washed with water, saturated NaHCO3, and brine, then dried over MgSO4 and filtered. Removal of solvent yielded a white solid, which was purified by column chromatography (4:1 hexanes:CH2Cl2) followed by recrystallization in hexanes to yield colorless needles (650 mg, 87%). 1H NMR (CDCl3): 7.860 (m, 2H); 7.733 (m, 2H); 7.220 (t, J=1.6 Hz, 1H); 6.964 (d, J=2.0 Hz, 2H); 3.962 (t, J=6.0 Hz, 2H); 3.770 (t, J=6.6 Hz, 2H); 1.846 (m, 4H).
Quantity
970 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
53 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.